molecular formula C26H25NO4S B2382166 [6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate CAS No. 313397-56-7

[6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate

Cat. No.: B2382166
CAS No.: 313397-56-7
M. Wt: 447.55
InChI Key: WHDCSZBNSSKWTA-UHFFFAOYSA-N
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Description

[6-Hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate is a synthetic coumarin derivative featuring a thiazole heterocycle and an acetate ester. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The hexyl chain at position 6 increases lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability . The acetate ester at position 7 likely modulates solubility and hydrolysis kinetics, affecting bioavailability .

Properties

IUPAC Name

[6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-3-4-5-7-12-19-13-20-14-21(26(29)31-24(20)15-23(19)30-17(2)28)22-16-32-25(27-22)18-10-8-6-9-11-18/h6,8-11,13-16H,3-5,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDCSZBNSSKWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.

    Introduction of the Thiazolyl Group: The phenyl-thiazolyl group can be introduced via a cyclization reaction involving a thioamide and a halogenated phenyl compound.

    Hexyl Chain Addition: The hexyl chain is typically added through an alkylation reaction using a hexyl halide.

    Acetylation: Finally, the acetate group is introduced through an acetylation reaction using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

[6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or thiols replace the acetate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, [6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological investigations.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including infections and cancers.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable in the production of high-performance polymers and advanced materials.

Mechanism of Action

The mechanism of action of [6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Research Findings and Implications

  • Thiazole Role : The 2-phenylthiazole in the target compound likely enhances binding to inflammatory enzymes (e.g., COX/LOX) via hydrophobic and π-π interactions, as seen in structurally related thiazole inhibitors .
  • Hexyl Chain Impact : The hexyl group’s lipophilicity may improve blood-brain barrier penetration compared to shorter-chain analogues, though this could also increase off-target toxicity .
  • Acetate vs. Other Esters: The acetate ester balances hydrolysis kinetics and solubility, contrasting with the more stable but less soluble aminohexanoate in .

Biological Activity

The compound [6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H21N1O3S\text{C}_{20}\text{H}_{21}\text{N}_{1}\text{O}_{3}\text{S}

This structure incorporates a chromene core with hexyl and thiazole substituents, which are known to influence its biological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives, including those similar to this compound. In vitro assays demonstrated that compounds with thiazole moieties exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy
A study evaluated the effects of thiazole derivatives on human colorectal adenocarcinoma (Caco-2) and pulmonary adenocarcinoma (A549) cells. The results indicated that compounds with similar structures to [6-hexyl...chromen] significantly reduced cell viability in Caco-2 cells (39.8% viability at 100 µM) compared to untreated controls (p < 0.001). In contrast, no significant activity was observed against A549 cells, highlighting a potential selectivity for certain cancer types .

CompoundCell LineViability (%)p-value
[6-Hexyl...Chromen]Caco-239.8<0.001
Similar Thiazole DerivativeA549106.1N/A

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been investigated. In vitro tests revealed that these compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
In a comparative study, several thiazole derivatives were tested against common bacterial strains. The results indicated that compounds structurally related to [6-Hexyl...Chromen] exhibited notable inhibition zones against Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainInhibition Zone (mm)
[6-Hexyl...Chromen]E. coli15
Similar Thiazole DerivativeS. aureus18

The biological activity of [6-Hexyl...Chromen] is hypothesized to involve multiple mechanisms:

  • Cell Cycle Arrest: Compounds may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction: Activation of apoptotic pathways has been observed in treated cells.
  • Antibacterial Mechanism: Interaction with bacterial cell membranes leading to increased permeability and cell lysis.

Q & A

Q. Table 1: Key Synthetic Intermediates and Conditions

StepIntermediateReagents/ConditionsYield (%)Reference
1Chromenone coreEthyl acetoacetate, Knoevenagel condensation, 80°C, 6h65–70
2Thiazole incorporationPhenacyl bromide, NaOAc, EtOH reflux, 8h55–60

Q. Table 2: Biological Activity Comparison

AssayCell LineIC₅₀ (µM)Reference Compound IC₅₀ (µM)Citation
MTTMCF-712.3 ± 1.2Doxorubicin: 0.8 ± 0.1
Apoptosis (Annexin V)HepG245% apoptosis at 20 µMCisplatin: 60% at 10 µM

Key Considerations for Researchers

  • Stereochemical purity : Use chiral HPLC to confirm absence of racemization during synthesis.
  • Solubility challenges : For in vivo studies, employ solubilizers like Cremophor EL or DMSO:PBS mixtures.
  • Data reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and biological data in PubChem for cross-validation.

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